![molecular formula C18H25N5OS B10940225 N-cyclohexyl-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B10940225.png)
N-cyclohexyl-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N~1~-CYCLOHEXYL-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound that features a cyclohexyl group, a pyrazolyl group, and a pyrimidinyl group connected through a sulfanyl linkage to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-CYCLOHEXYL-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyrazolyl Intermediate: The synthesis begins with the preparation of the 1-ethyl-3-methyl-1H-pyrazol-4-yl intermediate through a cyclization reaction involving appropriate hydrazine and diketone precursors under acidic conditions.
Synthesis of the Pyrimidinyl Intermediate: The 2-pyrimidinyl intermediate is synthesized via a condensation reaction between a suitable amidine and a β-dicarbonyl compound.
Coupling Reaction: The pyrazolyl and pyrimidinyl intermediates are then coupled using a sulfanyl linkage, typically through a nucleophilic substitution reaction.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N~1~-CYCLOHEXYL-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the acetamide moiety to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The pyrazolyl and pyrimidinyl groups can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals could be useful in the development of new materials with specific electronic or catalytic properties.
Biological Research: The compound can be used as a probe to study biological pathways involving sulfanyl-linked acetamides.
Industrial Applications: Potential use as a precursor for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism by which N1-CYCLOHEXYL-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor, thereby modulating a biological pathway. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N~1~-CYCLOHEXYL-2-{[4-(1-METHYL-3-PHENYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
- N~1~-CYCLOHEXYL-2-{[4-(1-ETHYL-3-METHYL-1H-IMIDAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Uniqueness
N~1~-CYCLOHEXYL-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold for the development of new compounds with tailored properties.
Properties
Molecular Formula |
C18H25N5OS |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C18H25N5OS/c1-3-23-11-15(13(2)22-23)16-9-10-19-18(21-16)25-12-17(24)20-14-7-5-4-6-8-14/h9-11,14H,3-8,12H2,1-2H3,(H,20,24) |
InChI Key |
FPPRBLUTRBXVDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)NC3CCCCC3 |
Origin of Product |
United States |
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